4-bromo-5-fluoropyridin-3-ol
Description
4-Bromo-5-fluoropyridin-3-ol (molecular formula: C₅H₃BrFNO) is a halogenated pyridin-3-ol derivative featuring bromine and fluorine substituents at positions 4 and 5, respectively, and a hydroxyl group at position 3. Halogenated pyridinols are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and bioactivity modulation .
Properties
CAS No. |
1805936-65-5 |
|---|---|
Molecular Formula |
C5H3BrFNO |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-5-fluoropyridin-3-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form the corresponding pyridin-3-ol derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 4-amino-5-fluoropyridin-3-ol or 4-mercapto-5-fluoropyridin-3-ol.
Oxidation: Formation of 4-bromo-5-fluoropyridin-3-one.
Reduction: Formation of pyridin-3-ol.
Scientific Research Applications
4-Bromo-5-fluoropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoropyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and applications of 4-bromo-5-fluoropyridin-3-ol and its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | Br (4), F (5), OH (3) | C₅H₃BrFNO | N/A | Research/Pharmaceuticals* |
| 5-Bromo-6-fluoropyridin-3-ol | Br (5), F (6), OH (3) | C₅H₃BrFNO | 186593-54-4 | Pharmaceuticals, Skincare |
| 5-Bromo-2-chloropyridin-3-ol | Br (5), Cl (2), OH (3) | C₅H₃BrClNO | N/A | Chemical synthesis |
| 5-Bromo-4-chloropyridin-3-ol | Br (5), Cl (4), OH (3) | C₅H₃BrClNO | 1256813-87-2 | Industrial intermediates |
| 5-Bromo-3-iodo-pyridin-2-ol | Br (5), I (3), OH (2) | C₅H₃BrINO | N/A | Coupling reactions |
*Inferred from analogs.
Key Observations:
Substituent Position Effects: this compound vs. 5-Bromo-6-fluoropyridin-3-ol: The adjacency of Br and F in the former (positions 4 and 5) versus separation in the latter (positions 5 and 6) alters electronic effects. Adjacent halogens may enhance steric hindrance, reducing reactivity in nucleophilic substitutions but increasing stability in planar aromatic systems . Hydroxyl Group Position: Compounds with -OH at position 3 (e.g., 4-bromo-5-fluoro vs.
Halogen-Type Impact: Fluorine vs. Chlorine: Fluorine’s high electronegativity and small size enhance metabolic stability and bioavailability in pharmaceuticals (e.g., 5-bromo-6-fluoropyridin-3-ol in skincare ), whereas chlorine in 5-bromo-4-chloropyridin-3-ol increases lipophilicity, favoring industrial applications . Iodine in 5-Bromo-3-iodo-pyridin-2-ol: The larger iodine atom facilitates oxidative coupling reactions, making it a preferred intermediate in organometallic syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
